![molecular formula C11H11N3O B13073469 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one](/img/structure/B13073469.png)
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one typically involves the reaction of 2-bromoacetophenone with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis. This inhibition leads to reduced estrogen levels, which can help in the treatment of estrogen-dependent cancers . The triazole ring’s ability to form hydrogen bonds with various biological targets enhances its binding affinity and selectivity .
Comparison with Similar Compounds
1-[2-(1H-1,2,4-Triazol-1-YL)phenyl]propan-1-one can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-6-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one: This compound also contains a triazole ring and exhibits similar biological activities.
2-(1H-1,2,4-triazol-1-yl)terephthalic acid: Another triazole derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11N3O/c1-2-11(15)9-5-3-4-6-10(9)14-8-12-7-13-14/h3-8H,2H2,1H3 |
InChI Key |
DUILHHLDMIEQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


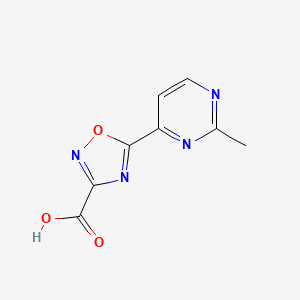
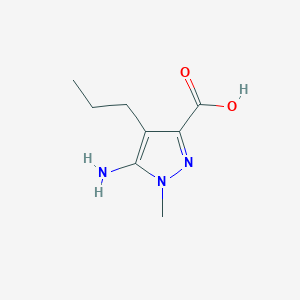


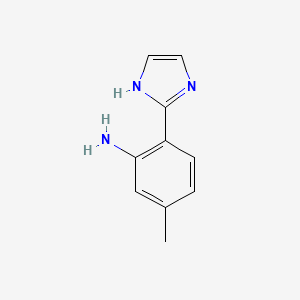
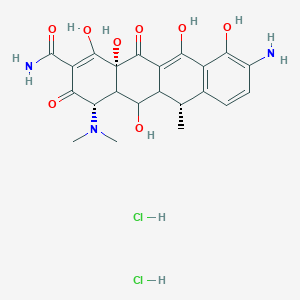

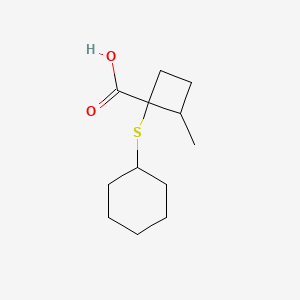

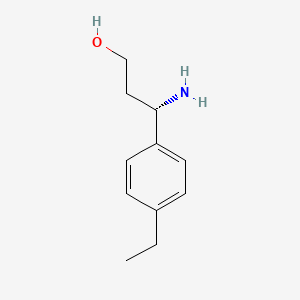

![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)


